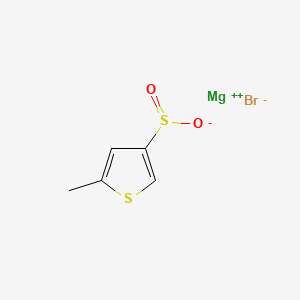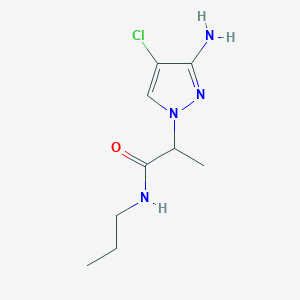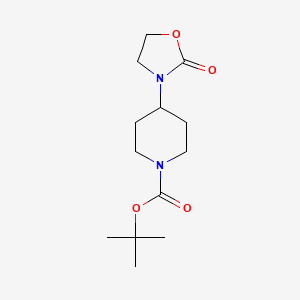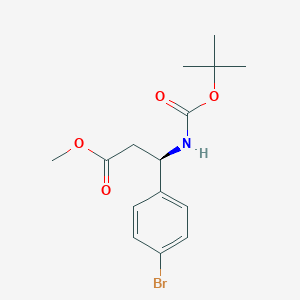
Potassium trifluoro(2-fluoro-3-(2-methoxyethoxy)phenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is part of the organoboron family, which is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2). This reaction is carried out under controlled conditions to ensure the formation of the desired trifluoroborate salt . The general reaction scheme is as follows:
Starting Material: A boronic acid derivative.
Reagent: Potassium bifluoride (KHF2).
Conditions: The reaction is usually performed in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts are often employed in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Applications De Recherche Scientifique
Potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide exerts its effects is primarily through its role as a boron source in cross-coupling reactions. The compound participates in the Suzuki–Miyaura coupling by undergoing transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved include the palladium catalyst and the organic substrates used in the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide .
- Potassium 3-fluorophenyltrifluoroborate .
- Potassium trifluoro(2-fluoro-3-methoxyphenyl)boranuide .
Uniqueness
Potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other trifluoroborate salts. This uniqueness makes it particularly valuable in certain synthetic applications where other compounds may not perform as effectively .
Propriétés
Formule moléculaire |
C9H10BF4KO2 |
|---|---|
Poids moléculaire |
276.08 g/mol |
Nom IUPAC |
potassium;trifluoro-[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide |
InChI |
InChI=1S/C9H10BF4O2.K/c1-15-5-6-16-8-4-2-3-7(9(8)11)10(12,13)14;/h2-4H,5-6H2,1H3;/q-1;+1 |
Clé InChI |
DZZGFSCMULRVMN-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C(=CC=C1)OCCOC)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine](/img/structure/B13487528.png)




![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13487571.png)

![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride](/img/structure/B13487580.png)



